1-(4,5-Diphenylthiophen-3-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62785-96-0 |
|---|---|
Molecular Formula |
C20H19NS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(4,5-diphenylthiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C20H19NS/c1-3-9-16(10-4-1)19-18(21-13-7-8-14-21)15-22-20(19)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
VTQVOJZECKEGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis of 1 4,5 Diphenylthiophen 3 Yl Pyrrolidine
Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation Reactions
The construction of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed for its assembly. researchgate.net These reactions can be broadly categorized, and their mechanisms often involve intramolecular cyclization, cycloaddition, or transition-metal-catalyzed C-H amination.
One prominent mechanistic pathway is the intramolecular carboamination of unactivated alkenes, often promoted by copper(II) carboxylates. nih.gov This reaction provides access to N-functionalized pyrrolidines. The proposed mechanism supports an initial intramolecular syn-aminocupration step to form the N-C bond, followed by the formation of a C-C bond through the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov
Another powerful strategy involves the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated reductively from tertiary amides using catalysts like Vaska's complex. acs.org These ylides then react with electron-deficient alkenes in a concerted or stepwise manner to yield highly substituted pyrrolidine architectures. The regiochemistry and stereochemistry of the cycloaddition are governed by frontier molecular orbital interactions and steric effects in the transition state.
Intramolecular C–H amination reactions, catalyzed by transition metals such as copper or iron, represent another efficient route. acs.orgorganic-chemistry.org For instance, copper-catalyzed intramolecular amination of N-fluoride amides is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.orgnih.gov Computational and experimental studies suggest a mechanism involving a single-electron transfer (SET) step, followed by ring-closing and subsequent bond formation. acs.org
The table below summarizes various mechanistic approaches to pyrrolidine ring formation.
| Reaction Type | Key Mechanistic Steps | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Intramolecular Carboamination | syn-Aminocupration, Intramolecular Radical Addition | Copper(II) Neodecanoate | nih.gov |
| [3+2] Dipolar Cycloaddition | Reductive Generation of Azomethine Ylide, Cycloaddition | Vaska's Complex [IrCl(CO)(PPh3)2] | acs.org |
| Intramolecular C-H Amination | Single-Electron Transfer (SET), Ring Closing | [TpiPr2Cu(NCMe)] | acs.orgnih.gov |
| Tandem Amination/Cyanation/Alkylation | Hydroamination, Imine Formation, Nucleophilic Addition | Copper(I) Bromide (CuBr) | nih.gov |
| Photo-promoted Ring Contraction | Formation of Dihydropyridine Intermediate, Silyl Migration, Cyclization | Silylborane / Light (365 nm) | nih.gov |
Detailed Analysis of Thiophene (B33073) Functionalization Mechanisms
A primary strategy for synthesizing 1-(4,5-diphenylthiophen-3-yl)pyrrolidine involves the direct functionalization of a 3-substituted-4,5-diphenylthiophene precursor. The most relevant mechanism for introducing the pyrrolidine moiety onto the thiophene ring is the Nucleophilic Aromatic Substitution (SNAr) reaction.
The SNAr mechanism on thiophene rings is well-documented and generally proceeds through a two-step addition-elimination pathway. nih.gov In the context of reacting a 3-halothiophene or another thiophene with a suitable leaving group with pyrrolidine, the mechanism unfolds as follows:
Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient C3 carbon of the thiophene ring. This step leads to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer adduct. nih.gov The presence of electron-withdrawing groups on the thiophene ring is crucial for stabilizing this intermediate and facilitating the reaction.
Leaving Group Elimination: In the second step, the leaving group (e.g., a halide ion) is expelled from the σ-complex, restoring the aromaticity of the thiophene ring and yielding the final product. nih.gov
Computational studies have shown that this SNAr reaction follows a stepwise pathway. The initial addition of pyrrolidine to the thiophene carbon atom forms a zwitterionic intermediate. nih.gov The subsequent elimination of the leaving group is often the rate-determining step and can be facilitated by a proton transfer, which can be catalyzed by a second molecule of the amine nucleophile (pyrrolidine). nih.gov
Other potential functionalization pathways include palladium-catalyzed C-H amination, which allows for the direct coupling of amines with C-H bonds on the thiophene ring, although this is more commonly directed to the C2 or C5 positions. nih.gov
Mechanistic Insights into Coupling Reactions Employed
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method for forming the C–N bond between the thiophene ring and pyrrolidine. This reaction would typically involve the coupling of a 3-halo-4,5-diphenylthiophene with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-halo-4,5-diphenylthiophene), undergoing oxidative addition to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) center. The base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: This is the product-forming step. The C–N bond is formed as the pyrrolidinyl group and the thiophenyl group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final product, this compound.
The nature of the ligand, base, and solvent plays a critical role in the efficiency of each step of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.
Role of Intermediates and Transition States in Reaction Progress
The progress and outcome of the synthesis of this compound are dictated by the energies of the intermediates and transition states along the reaction coordinate.
In the SNAr pathway, the stability of the Meisenheimer (σ) complex is a critical factor. nih.gov This intermediate is a zwitterion formed from the addition of pyrrolidine to the thiophene ring. The transition state leading to this intermediate involves the initial C-N bond formation. A second transition state is associated with the proton transfer and elimination of the leaving group, which re-establishes the aromatic system. Computational studies have confirmed the formation of a zwitterion via a strongly dipolar transition state. nih.gov
For cycloaddition reactions, the key intermediate is the azomethine ylide. acs.org The reaction proceeds through a transition state where the ylide and the alkene approach each other. The geometry of this transition state, whether it is concerted and asynchronous or leads to a diradical intermediate, determines the stereochemical outcome of the reaction.
The table below highlights key transient species in relevant synthetic pathways.
| Pathway | Key Intermediate | Key Transition State | Reference |
|---|---|---|---|
| SNAr | σ-complex (Meisenheimer Adduct / Zwitterion) | Transition state for nucleophilic attack; Transition state for leaving group elimination | nih.gov |
| Buchwald-Hartwig Amination | Pd(II)-Aryl-Amido Complex | Transition state for reductive elimination | N/A (General Mechanism) |
| [3+2] Cycloaddition | Azomethine Ylide | Cycloaddition transition state (endo/exo) | acs.org |
| Intramolecular C-H Amination | Copper(II)-Amidyl Radical Complex | Transition state for C-H abstraction/insertion | acs.org |
Computational Approaches to Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. nih.govnih.gov For the synthesis of thiophene-pyrrolidine systems, computational approaches provide profound insights that are often difficult to obtain through experimental means alone.
DFT calculations can be used to map the entire potential energy surface of a reaction. nih.govbeilstein-journals.org This allows for the identification of all stable intermediates and the calculation of the activation energies associated with each transition state. By comparing the Gibbs free energy barriers of different possible pathways, the most favorable reaction mechanism can be determined.
For example, in the SNAr reaction of substituted thiophenes with pyrrolidine, DFT calculations have been employed to:
Confirm the stepwise nature of the mechanism. nih.gov
Characterize the geometry and electronic structure of the zwitterionic σ-complex intermediate and the associated transition states. nih.gov
Investigate the catalytic role of excess amine in facilitating the proton transfer step required for the elimination of the leaving group. nih.gov
Evaluate the effect of different substituents on the thiophene ring on the reaction barriers, thereby explaining experimental reactivity trends. nih.gov
Similarly, in transition-metal-catalyzed reactions, computational studies can clarify the oxidation states of the metal at different stages of the catalytic cycle, model the effect of ligands on catalytic activity, and rationalize the observed regio- and stereoselectivity. acs.org
The table below details the application of computational methods in understanding these reaction mechanisms.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mapping potential energy surfaces for SNAr reactions | Confirmed stepwise pathway, characterized zwitterionic intermediates, identified rate-limiting steps. | nih.gov |
| G3(MP2)//B3LYP and G3 Theory | Calculating enthalpies of formation for substituted thiophenes | Analyzed substituent effects on thermodynamic stability. | nih.gov |
| DFT Calculations | Investigating Cu-catalyzed C-H amination | Supported a Cu(I)/Cu(II) pathway and elucidated the role of single-electron transfer. | acs.org |
| Quantum Chemical Study | Elucidating pyrrolidinedione synthesis | Modeled Michael addition, rearrangement, and cyclization steps to determine the most favorable reaction path. | beilstein-journals.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 4,5 Diphenylthiophen 3 Yl Pyrrolidine
Definitive Structural Elucidation
The definitive structural elucidation of a novel compound such as 1-(4,5-Diphenylthiophen-3-yl)pyrrolidine relies on a combination of powerful analytical techniques. These methods provide unambiguous evidence of the atomic connectivity and three-dimensional arrangement of the molecule.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a crystalline compound. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the pyrrolidine (B122466) ring to the 3-position of the 4,5-diphenylthiophene core. Furthermore, it would reveal the conformation of the pyrrolidine ring and the relative orientations of the two phenyl substituents on the thiophene (B33073) ring. Analysis of the crystal packing would also offer insights into intermolecular interactions such as hydrogen bonds or π-stacking.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₂₁NS |
| Formula Weight | 331.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is essential for elucidating the structure of molecules in solution.
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyrrolidine ring, the thiophene ring, and the two phenyl groups. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, consistent with the proposed structure. The chemical shifts would indicate the types of carbon atoms (aliphatic, aromatic, etc.).
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish correlations between protons and carbons, providing definitive evidence for the molecular framework.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H | Data not available |
| Thiophene-H | Data not available |
| Pyrrolidine-CH₂ (α to N) | Data not available |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-C | Data not available |
| Thiophene-C | Data not available |
| Pyrrolidine-C (α to N) | Data not available |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which can be used to determine the elemental composition of the compound. This technique would confirm the molecular formula of this compound (C₂₂H₂₁NS). Analysis of the fragmentation pattern can also provide further structural information.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁NS |
| Calculated Exact Mass | Data not available |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The Fourier-transform infrared spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching of the pyrrolidine ring.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.
Table 5: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | Data not available | FT-IR, Raman |
| Aliphatic C-H Stretch | Data not available | FT-IR, Raman |
| Aromatic C=C Stretch | Data not available | FT-IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its absorption and emission properties. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the diphenylthiophene chromophore. The position and intensity of these bands would be influenced by the pyrrolidine substituent.
Table 6: Photophysical Properties of this compound
| Parameter | Value |
|---|---|
| Absorption Maximum (λₘₐₓ) | Data not available |
| Molar Absorptivity (ε) | Data not available |
Complementary Structural Information from Other Advanced Techniques
While the aforementioned techniques form the core of structural characterization, other advanced methods could provide further insights. For instance, computational chemistry, specifically Density Functional Theory (DFT), could be employed to predict the geometric, spectroscopic, and electronic properties of the molecule, which could then be compared with experimental data if it were to become available.
Theoretical and Computational Chemistry Studies on 1 4,5 Diphenylthiophen 3 Yl Pyrrolidine
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds define the fundamental chemical and physical properties of a molecule. For 1-(4,5-Diphenylthiophen-3-yl)pyrrolidine, analyzing its electronic structure reveals insights into its stability, reactivity, and optical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. nih.govresearchgate.netnih.gov Calculations, typically using a functional like B3LYP with a basis set such as 6-311G++, can predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. nih.govglobalresearchonline.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-S (Thiophene) | ~1.71 Å |
| Bond Length | C=C (Thiophene) | ~1.37 Å |
| Bond Length | C-C (Thiophene) | ~1.41 Å |
| Bond Length | C-N (Pyrrolidine) | ~1.47 Å |
| Bond Angle | C-S-C (Thiophene) | ~93° |
| Bond Angle | C-C-S (Thiophene) | ~109° |
| Dihedral Angle | C(Thiophene)-C(Thiophene)-C(Phenyl)-C(Phenyl) | Variable (indicating rotation of phenyl rings) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the pyrrolidine (B122466) moiety, as these are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the conjugated π-system of the diphenylthiophene core, which can accept electrons. The presence of electron-donating or withdrawing groups can tune these frontier orbital energy levels. rsc.org The energy gap for thiophene derivatives typically falls in the range of 3.44 to 4.65 eV. semanticscholar.org
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -5.4 eV | Electron-donating capability |
| ELUMO | ~ -1.8 eV | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 3.6 eV | Chemical reactivity and stability |
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. acs.org It is used to predict how molecules will interact with each other and to identify sites susceptible to electrophilic or nucleophilic attack. acs.orgnih.gov The ESP map is color-coded: red indicates regions of negative electrostatic potential (electron-rich), blue indicates regions of positive electrostatic potential (electron-poor), and green represents neutral regions.
In this compound, the ESP analysis would reveal a high electron density (red or yellow) around the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrolidine ring due to their high electronegativity. These regions represent the sites most likely to be attacked by electrophiles. Conversely, the hydrogen atoms on the phenyl and pyrrolidine rings would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. This analysis provides a clear picture of the molecule's reactive behavior based on its electrostatic properties. nih.gov
Conformational Landscape and Energetics of the Pyrrolidine Ring
Unlike the planar aromatic rings, the five-membered pyrrolidine ring is a saturated heterocycle and is not flat. It adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of the plane formed by the other three.
For this compound, the attachment of the bulky diphenylthiophene moiety at the 3-position of the pyrrolidine ring will significantly influence its conformational preferences. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers for interconversion between them. nih.gov It is likely that steric hindrance between the pyrrolidine ring and the adjacent phenyl group on the thiophene ring will favor specific puckered conformations that minimize these unfavorable interactions. The relative energies of these conformers are typically within a few kcal/mol, indicating that the ring may be conformationally flexible at room temperature. nih.gov
Aromaticity Assessment of the Thiophene Moiety and its Influence on Overall Molecular Properties
The thiophene ring is a classic aromatic heterocycle. studysmarter.co.uk Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom), which satisfies Hückel's rule (4n+2 π-electrons). pharmaguideline.comslideshare.net This delocalization of electrons gives thiophene enhanced stability compared to non-aromatic analogues. wikipedia.org The aromaticity order among five-membered heterocycles is generally considered to be Thiophene > Pyrrole > Furan, which correlates with the electronegativity of the heteroatom. pharmaguideline.comslideshare.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions, Vibrational Frequencies)
Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule. nih.gov For this compound, characteristic vibrational modes can be assigned. For instance, aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations of the thiophene and phenyl rings typically appear between 1650 and 1430 cm⁻¹. globalresearchonline.net The C-S stretching mode of the thiophene ring is generally found in the 710-608 cm⁻¹ region. iosrjournals.org
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3110 - 3050 |
| Aliphatic C-H Stretch (Pyrrolidine) | 2980 - 2850 |
| Aromatic C=C Stretch | 1610 - 1450 |
| Thiophene Ring Stretch | ~1530, ~1410, ~1350 |
| C-S Stretch | ~700 |
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. globalresearchonline.net For this molecule, the protons on the phenyl and thiophene rings are expected to resonate in the aromatic region (δ 7.0–8.0 ppm). The protons of the pyrrolidine ring, being in an aliphatic environment, would appear further upfield, likely in the δ 1.5–3.5 ppm range. Similarly, ¹³C chemical shifts can be predicted to distinguish between the aromatic carbons of the thiophene and phenyl rings and the aliphatic carbons of the pyrrolidine ring.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and oscillator strengths. globalresearchonline.netjlu.edu.cn The extended π-conjugation in the diphenylthiophene system is expected to result in strong π-π* transitions. The primary absorption bands for similar conjugated thiophene systems are often observed in the UV-Vis region, and calculations can help assign these transitions to specific molecular orbital promotions, such as the HOMO to LUMO transition. mdpi.comresearchgate.net
Quantum Chemical Studies on Intramolecular Interactions and Stability
A comprehensive quantum chemical investigation of this molecule would typically involve Density Functional Theory (DFT) calculations. These studies would elucidate the nature of intramolecular hydrogen bonds, steric effects, and electronic delocalization, all of which contribute to the molecule's stability.
Key Areas of Computational Investigation:
Conformational Analysis: The rotational barriers around the single bonds connecting the pyrrolidine ring to the thiophene ring, and the thiophene ring to the two phenyl groups, would be a primary focus. By mapping the potential energy surface, the most stable conformers (energy minima) and the transition states for their interconversion can be identified. This analysis reveals the flexibility of the molecule and the energetically preferred spatial arrangements of its constituent rings.
Intramolecular Hydrogen Bonding: The presence of weak C-H···π and C-H···S interactions would be investigated. Although not as strong as conventional hydrogen bonds, these interactions can significantly influence the conformational stability. The pyrrolidine ring's hydrogen atoms can interact with the π-electron clouds of the phenyl and thiophene rings, and with the sulfur atom of the thiophene ring.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to quantify the strength of intramolecular interactions in terms of hyperconjugative delocalization energies. It would be used to study the delocalization of electron density between occupied and unoccupied orbitals, providing a quantitative measure of the stability arising from these interactions. For instance, the interaction between the nitrogen lone pair of the pyrrolidine ring and the antibonding orbitals of the thiophene ring can be quantified.
Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) would be employed to characterize the nature of chemical bonds and non-covalent interactions. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions and quantify their strengths.
Expected Insights from Computational Data:
The following tables represent the type of data that would be generated from such quantum chemical studies. Please note that these are illustrative examples and are not based on actual published data for this compound.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-N-Cα) (degrees) | Key Intramolecular Interactions |
| A | 0.00 | 95.4 | C-H···π (Pyrrolidine-Phenyl) |
| B | 1.25 | -88.2 | C-H···S (Pyrrolidine-Thiophene) |
| C | 2.10 | 175.1 | Steric Hindrance |
This table would typically show the relative energies of different spatial arrangements of the molecule, with the most stable conformer set to 0.00 kcal/mol. The dihedral angle represents the torsion between the thiophene and pyrrolidine rings, and the key interactions highlight the dominant non-covalent forces stabilizing each conformer.
Table 2: NBO Analysis of Key Intramolecular Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |
| LP(1) N | σ(C3-C4) | 2.8 |
| σ(Cα-H) | π(Phenyl Ring 1) | 0.9 |
| σ(Cβ-H) | σ*(S-C2) | 0.5 |
This table would quantify the stabilization energy associated with electron delocalization from a filled (donor) natural bond orbital to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. For example, LP(1) N refers to the lone pair on the nitrogen atom.
Table 3: QTAIM Parameters at Bond Critical Points (BCPs) for Non-Covalent Interactions
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C-H···π | 0.009 | +0.025 |
| C-H···S | 0.007 | +0.021 |
This table would present the electron density and its Laplacian at the bond critical points of weak intramolecular interactions. For non-covalent interactions like hydrogen bonds, the electron density is typically low, and the Laplacian is positive.
Synthetic Transformations and Chemical Reactivity of 1 4,5 Diphenylthiophen 3 Yl Pyrrolidine
Derivatization of the Pyrrolidine (B122466) Nitrogen
No studies were found that describe the derivatization of the pyrrolidine nitrogen in 1-(4,5-Diphenylthiophen-3-yl)pyrrolidine. While the secondary amine of a pyrrolidine ring is generally nucleophilic and can undergo reactions such as alkylation, acylation, and arylation, no specific examples, reaction conditions, or resulting products have been documented for this particular compound.
Functionalization of the Thiophene (B33073) Ring (e.g., Electrophilic Aromatic Substitution on Thiophene)
There is no available data on the functionalization of the thiophene ring in this compound. The thiophene ring can undergo electrophilic aromatic substitution, but the regioselectivity of such reactions is highly dependent on the existing substituents. The 3-pyrrolidino group is strongly activating and would direct electrophiles to the C2 and C5 positions. However, in this molecule, the C5 position is blocked by a phenyl group. Therefore, substitution would be expected at the C2 position. Without experimental data, any discussion of specific reactions (e.g., halogenation, nitration, sulfonation, Friedel-Crafts reactions), conditions, and outcomes would be purely theoretical.
Modifications of the Phenyl Substituents
No literature was found detailing chemical modifications of the phenyl groups on the thiophene ring of this compound. Reactions such as nitration, halogenation, or sulfonation on these phenyl rings are conceivable, but no published research has explored these transformations, their feasibility, or the potential for selective reaction on the phenyl rings versus the more activated thiophene ring.
Synthesis of Spiro, Fused, and Polycyclic Derivatives Incorporating the Pyrrolidine-Thiophene Unit
While the synthesis of spiro and fused pyrrolidine derivatives is a broad area of research, no publications were identified that use this compound as a starting material for such constructions. Methods like 1,3-dipolar cycloaddition are common for creating spiro-pyrrolidines, but these typically involve different precursors. There is no information on whether this specific pyrrolidine-thiophene unit can be elaborated into more complex polycyclic systems.
Reactivity Studies with Diverse Reagents and Reaction Types
No general reactivity studies involving this compound with various classes of reagents have been published. Its behavior in reactions such as oxidation, reduction, metal-catalyzed cross-coupling, or cycloadditions remains undocumented in the scientific literature.
Contribution to the Field of Heterocyclic Chemistry and Organic Synthesis
Advancements in Pyrrolidine (B122466) Synthetic Methodologies
The pyrrolidine ring is a fundamental scaffold in a vast number of natural products and pharmaceuticals, driving continuous innovation in its synthesis. mdpi.comnih.gov The construction of substituted pyrrolidines, such as the one found in 1-(4,5-diphenylthiophen-3-yl)pyrrolidine, benefits from a range of sophisticated synthetic strategies that offer high efficiency, control over stereochemistry, and molecular diversity.
Modern approaches have moved beyond classical methods to embrace more advanced and sustainable techniques. Multicomponent reactions (MCRs), for instance, have become a powerful tool for assembling the pyrrolidine core in a single step from several starting materials, which enhances synthetic efficacy and reduces waste. tandfonline.com A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides, which allows for the rapid construction of polysubstituted pyrrolidine derivatives. tandfonline.comresearchgate.net
Furthermore, the development of novel catalytic systems has revolutionized pyrrolidine synthesis. Metal catalysts based on iridium, rhodium, and copper have enabled challenging transformations, such as the intramolecular amination of unactivated C(sp³)-H bonds, providing direct access to the pyrrolidine ring under mild conditions. organic-chemistry.org Concurrently, catalyst-free and microwave-assisted methods are gaining traction, aligning with the principles of green chemistry by minimizing the use of hazardous reagents and energy consumption. tandfonline.comchemheterocycles.com Stereoselective synthesis methods are particularly crucial, as the biological activity of pyrrolidine-containing molecules often depends on their specific three-dimensional arrangement. mdpi.comnih.gov These methods include using chiral precursors like proline or employing asymmetric catalysis to create optically pure pyrrolidine derivatives from acyclic starting materials. mdpi.comrsc.org
Table 1: Modern Synthetic Methodologies for Pyrrolidine Derivatives
| Methodology | Description | Key Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form the final product, which incorporates most of the atoms of the starting materials. tandfonline.com | High atom economy, step efficiency, reduced waste. tandfonline.com |
| [3+2] Cycloaddition | A reaction forming a five-membered ring from a three-atom component (like an azomethine ylide) and a two-atom component (an alkene). tandfonline.com | Direct and often stereoselective formation of the pyrrolidine ring. |
| Metal-Catalyzed C-H Amination | Intramolecular cyclization where a catalyst (e.g., based on Cu, Rh) activates a C-H bond to form a C-N bond, closing the ring. organic-chemistry.org | High regioselectivity, functional group tolerance. organic-chemistry.org |
| "Borrowing Hydrogen" Annulation | An iridium-catalyzed process that uses simple diols and primary amines to form chiral N-heterocycles directly. | High atom economy, rapid access to enantioenriched pyrrolidines. |
| Asymmetric Synthesis from Chiral Pool | Utilization of readily available, optically pure starting materials, such as the amino acid proline, to introduce a pre-formed chiral center. mdpi.comrsc.org | Reliable control of stereochemistry. |
Innovations in Thiophene (B33073) Functionalization and Derivatization
The thiophene moiety, a sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis and functionalization of highly substituted thiophenes, like the 4,5-diphenyl-3-amino precursor required for the target molecule, have seen significant progress. These innovations provide chemists with precise control over the regiochemistry and electronic properties of the thiophene ring.
Traditional methods for thiophene synthesis, such as the Paal-Knorr and Gewald reactions, are now complemented by more versatile and regioselective strategies. nih.gov Metal-catalyzed cross-coupling reactions are instrumental in attaching various substituents, including aryl groups, to the thiophene core. researchgate.net However, recent research has also focused on metal-free approaches to minimize toxicity and cost, employing alternative sulfur sources and reaction pathways. nih.gov
A key area of innovation is the heterocyclization of functionalized acyclic precursors, particularly alkynes, which can be guided by metal catalysts or promoted by bases to form the thiophene ring with specific substitution patterns. mdpi.comsemanticscholar.org Additionally, the direct functionalization of thiophene's C-H bonds is an increasingly important strategy, as it avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The development of catalytic asymmetric functionalization and dearomatization reactions represents the cutting edge of thiophene chemistry, allowing for the creation of novel chiral thiophene-based structures. nih.gov
Table 2: Innovative Methods in Thiophene Synthesis and Functionalization
| Methodology | Description | Key Advantages |
|---|---|---|
| Gewald Multicomponent Reaction | A one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov | High efficiency, access to highly functionalized thiophenes. nih.gov |
| Metal-Catalyzed Heterocyclization | Cyclization of functionalized alkynes bearing a sulfur-containing group, catalyzed by metals like palladium, to form the thiophene ring. mdpi.com | High regioselectivity, versatility. mdpi.com |
| Metal-Free Synthesis | Methods that avoid transition metal catalysts, often using elemental sulfur or potassium sulfide (B99878) with substrates like cyclopropyl (B3062369) derivatives or buta-1-enes. nih.gov | Reduced cost and metal toxicity, greener approach. nih.gov |
| Asymmetric C-H Functionalization | The enantioselective introduction of functional groups onto the thiophene ring by activating C-H bonds with a chiral catalyst. nih.gov | Creation of optically active thiophene derivatives. nih.gov |
| Catalyst-Transfer Polycondensation (CTP) | A controlled method to synthesize conjugated polymers, including polythiophenes, allowing for precise control over molecular weight and structure. cmu.edu | Access to well-defined materials for electronic applications. |
Development of Novel Heterocyclic Scaffolds with Unique Structural Features
The compound this compound is an exemplar of a novel heterocyclic scaffold created by the strategic fusion of two distinct and valuable chemical motifs. This "hybrid" or "fused" scaffold design is a cornerstone of modern medicinal chemistry, aiming to combine the advantageous properties of different pharmacophores into a single molecule. nih.govnih.gov
The unique structural features of this scaffold arise from its constituent parts:
The Pyrrolidine Ring : As a saturated, non-planar ring, it introduces a crucial three-dimensional character to the molecule. nih.gov This sp³-richness is highly sought after in drug design as it allows for more specific and complex interactions with biological targets compared to flat, aromatic systems. nih.gov
The Diphenylthiophene Core : This component provides a rigid, aromatic platform. The thiophene ring itself is a bioisostere of a phenyl ring but has different electronic properties and metabolic stability. nih.gov The two phenyl substituents further define the shape and electronics of this core, offering points for further modification.
The combination of a flexible, 3D pyrrolidine with a rigid, aromatic thiophene core creates a scaffold with a distinct spatial arrangement and physicochemical profile. Research into similar hybrid structures, such as those combining a pyrrolidine-2,5-dione ring with a thiophene or benzo[b]thiophene moiety, has yielded compounds with potent anticonvulsant and antinociceptive activities. mdpi.comnih.govnih.govmdpi.com This underscores the power of this design strategy to generate novel chemical entities with unique biological properties. Such scaffolds are invaluable in exploring new chemical space and developing therapeutic agents for a wide range of diseases. nih.govwustl.eduanveshanaindia.com
Broader Implications for the Design and Synthesis of Complex Organic Molecules
The conceptual design and practical synthesis of molecules like this compound have broader implications that resonate throughout the field of organic chemistry. They highlight several key trends and principles that guide the creation of complex molecular architectures.
Firstly, the molecule embodies the principle of molecular modularity . It demonstrates how complex structures can be assembled from well-defined building blocks (pyrrolidine and diphenylthiophene). This modular approach is central to combinatorial chemistry and library synthesis, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
Secondly, the synthesis of such a target necessitates a mastery of selective chemical transformations . Chemists must be able to selectively form the C-N bond between the two heterocyclic systems without affecting other functional groups. This drives the development of highly selective and orthogonal synthetic methods, which are essential for the efficient construction of any complex organic molecule. jmchemsci.com
Thirdly, the focus on creating novel scaffolds with unique 3D geometries reflects a larger shift in drug discovery away from "flat" molecules towards more structurally complex, sp³-rich compounds. nih.gov These molecules are better able to interact with the intricate binding sites of proteins, potentially leading to drugs with higher potency and selectivity. The design of this compound is a direct response to this need.
Finally, the integration of thiophene derivatives, known for their applications in organic electronics, into such scaffolds opens up interdisciplinary possibilities. researchgate.netcmu.edubgu.ac.il It suggests a pathway for creating novel materials where the electronic properties of the thiophene core could be modulated by the pyrrolidine substituent, potentially leading to new sensors or functional materials.
Future Research Directions for Diphenylthiophen-3-yl Pyrrolidine Systems
The novel scaffold represented by this compound opens up numerous avenues for future investigation in both medicinal chemistry and materials science.
Elucidation of Biological Activity : A primary research direction is the synthesis of a diverse library of analogues to explore their potential biological activities. Given that structurally related thiophene-pyrrolidinedione hybrids exhibit potent CNS effects, screening for anticonvulsant, analgesic, and other neurological activities would be a logical starting point. mdpi.comnih.govmdpi.com
Stereochemical Investigation : The development of stereoselective synthetic routes to access individual enantiomers of chiral derivatives is critical. This would allow for a detailed investigation into the structure-activity relationships (SAR), as different stereoisomers often exhibit markedly different biological profiles due to specific interactions with chiral protein targets. nih.gov
Exploration in Materials Science : The unique combination of a conductive thiophene core and a functional pyrrolidine ring warrants investigation into the material properties of these systems. Future work could focus on synthesizing polymers or oligomers based on this scaffold and evaluating their photophysical and electronic properties for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netcmu.edu
Development of Advanced Synthetic Routes : Further research into more efficient and sustainable synthetic methodologies for this class of compounds is needed. This could involve the application of flow chemistry for safer and more scalable production or the design of novel multicomponent reactions to construct the core scaffold in fewer steps.
Computational and Mechanistic Studies : In silico methods, such as molecular docking, can be employed to predict potential biological targets and guide the rational design of new derivatives with improved potency and selectivity. researchgate.netacs.org These computational studies can help prioritize synthetic efforts and provide insight into the potential mechanisms of action.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4,5-diphenylthiophen-3-yl)pyrrolidine?
A multi-step synthesis is typically employed, starting with functionalization of the thiophene core. Key steps include:
- Suzuki-Miyaura coupling to introduce phenyl groups at the 4- and 5-positions of thiophene, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
- Pyrrolidine ring introduction via nucleophilic substitution or reductive amination at the 3-position of the thiophene scaffold. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity product .
Q. How should researchers characterize this compound to confirm its structural integrity?
Combine spectroscopic and analytical techniques:
- 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for diphenyl groups) and pyrrolidine ring protons (δ 1.8–3.2 ppm) .
- IR spectroscopy : Confirm C-S (thiophene) stretches (~680 cm⁻¹) and N-H (pyrrolidine) vibrations (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- X-ray crystallography : Resolve crystal packing and stereochemical details if single crystals are obtainable .
Q. What common impurities arise during synthesis, and how can they be mitigated?
- Byproducts from incomplete coupling : Use excess aryl boronic acid (1.2–1.5 equivalents) and monitor reaction progress via TLC .
- Oxidation of thiophene : Conduct reactions under nitrogen/argon and use antioxidants (e.g., BHT) in refluxing solvents .
- Pyrrolidine ring opening : Avoid strong acids/bases during workup; employ mild reducing agents (e.g., NaBH4) for imine intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify melting point variations and solvent-mediated recrystallization to isolate stable forms .
- Dynamic stereochemistry : Perform variable-temperature NMR to detect ring puckering in pyrrolidine or restricted rotation in diphenyl groups .
- Impurity interference : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity >98% .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) on phenyl rings via Suzuki coupling to modulate electronic properties .
- Biological assays : Test derivatives for activity (e.g., enzyme inhibition, antimicrobial) using dose-response curves (IC50/EC50 determination) and compare with computational docking results (AutoDock Vina, PDB structures) .
Q. How can mechanistic insights into its reactivity be gained?
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., C-C bond formation vs. ring closure) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies and frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
Q. What strategies optimize stability under experimental storage conditions?
Q. How can researchers explore novel applications beyond initial hypotheses?
- Materials science : Investigate charge-transfer properties (CV, UV-vis) for organic electronics due to the conjugated thiophene system .
- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
